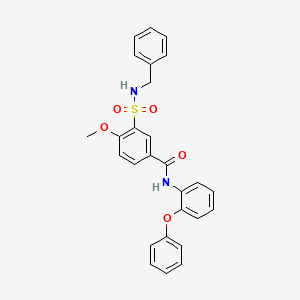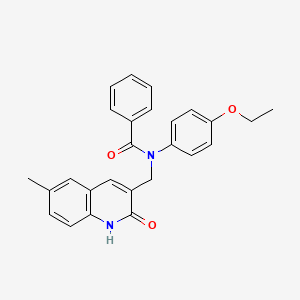
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzylsulfamoyl group, a methoxy group, and a phenoxyphenyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.
Introduction of the Methoxy Group: The benzylsulfamoyl chloride is then reacted with 4-methoxybenzoic acid in the presence of a base such as triethylamine to form the corresponding benzylsulfamoyl-4-methoxybenzoic acid.
Coupling with Phenoxyphenylamine: The final step involves the coupling of the benzylsulfamoyl-4-methoxybenzoic acid with 2-phenoxyphenylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, solvents, and reaction conditions that are more suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylsulfamoyl group can be reduced to form a benzylamine derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The methoxy and phenoxy groups can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biological pathways, leading to the compound’s therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-N-(2-phenoxyphenyl)benzamide: Lacks the benzylsulfamoyl group, which may reduce its potency as an enzyme inhibitor.
3-(benzylsulfamoyl)-4-methoxybenzamide: Lacks the phenoxyphenyl group, which may affect its binding affinity and selectivity.
Propiedades
IUPAC Name |
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S/c1-33-25-17-16-21(18-26(25)35(31,32)28-19-20-10-4-2-5-11-20)27(30)29-23-14-8-9-15-24(23)34-22-12-6-3-7-13-22/h2-18,28H,19H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIWHGCHXJBITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)butanamide](/img/structure/B7705019.png)



![N-(3,4-dimethoxyphenethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705045.png)


![Azepan-1-yl-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7705071.png)

![3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705079.png)

![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide](/img/structure/B7705093.png)
![(4E)-2-(3,4-Dimethoxyphenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7705104.png)
![3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide](/img/structure/B7705106.png)
